molecular formula C10H15N5 B2988499 (2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine CAS No. 500283-35-2

(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine

Cat. No.: B2988499
CAS No.: 500283-35-2
M. Wt: 205.265
InChI Key: MEBHIPFIIIVWHL-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a chemical compound with the molecular formula C10H15N5. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization with an amine source. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux or ultrasonic-assisted conditions to enhance the yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

    Medicine: Explored for its anticancer properties, showing significant cytotoxic activities against various cancer cell lines.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to the suppression of cancer cell growth. The pathways involved include the disruption of CDK-cyclin complexes, which are essential for the transition between different phases of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibitory activity.

Uniqueness

(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine stands out due to its specific substitution pattern, which may confer unique biological properties and enhance its efficacy as a CDK inhibitor. Its structural features allow for selective targeting of CDKs, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

1-methyl-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-7(2)4-11-9-8-5-14-15(3)10(8)13-6-12-9/h5-7H,4H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBHIPFIIIVWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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